molecular formula C13H18N2O3S B6635898 1-(phenylsulfonyl)-N-methylpiperidine-4-carboxamide

1-(phenylsulfonyl)-N-methylpiperidine-4-carboxamide

Cat. No. B6635898
M. Wt: 282.36 g/mol
InChI Key: BCQZBLCPMQMCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)-N-methylpiperidine-4-carboxamide is a chemical compound that belongs to the family of piperidine derivatives. It is commonly referred to as SNS-032 and has gained significant attention in scientific research for its potential as a therapeutic agent.

Mechanism of Action

SNS-032 exerts its therapeutic effects by inhibiting the activity of CDKs, specifically CDK2, CDK7, and CDK9. CDK2 is involved in the G1 to S phase transition of the cell cycle, CDK7 regulates transcription, and CDK9 is involved in RNA polymerase II-mediated transcription. By inhibiting these CDKs, SNS-032 can prevent cell proliferation and induce apoptosis in cancer cells. It can also inhibit the production of pro-inflammatory cytokines and viral replication.
Biochemical and Physiological Effects:
Studies have shown that SNS-032 can induce cell cycle arrest and apoptosis in cancer cells, including leukemia, lymphoma, and multiple myeloma. It can also inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of arthritis and colitis. Additionally, SNS-032 has been found to have antiviral effects against HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of SNS-032 is its specificity for CDK2, CDK7, and CDK9, which makes it a promising therapeutic agent for diseases that involve dysregulated cell proliferation and transcription. However, its low solubility and stability can make it difficult to work with in lab experiments. Additionally, its potential toxicity and off-target effects need to be carefully evaluated in preclinical studies.

Future Directions

Future research on SNS-032 could focus on developing more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials. SNS-032 could also be investigated for its potential in combination therapies with other drugs or as a targeted therapy for specific types of cancer or inflammatory disorders. Finally, research could explore the use of SNS-032 as a tool to study the role of CDKs in various cellular processes.

Synthesis Methods

The synthesis of 1-(phenylsulfonyl)-N-methylpiperidine-4-carboxamide involves the reaction of N-methylpiperidine-4-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through filtration and recrystallization. The yield of the product is typically around 50%.

Scientific Research Applications

1-(Phenylsulfonyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammatory disorders, and viral infections. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and proliferation. SNS-032 has also been found to have anti-inflammatory and antiviral properties.

properties

IUPAC Name

1-(benzenesulfonyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-14-13(16)11-7-9-15(10-8-11)19(17,18)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQZBLCPMQMCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(phenylsulfonyl)-N-methylpiperidine-4-carboxamide

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